

Physical properties of 3-Ethoxybenzonitrile: melting point, boiling point

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Compound of Interest

Compound Name: **3-Ethoxybenzonitrile**

Cat. No.: **B1293884**

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Technical Guide: Physical Properties of 3-Ethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of **3-Ethoxybenzonitrile**, specifically its melting and boiling points. The information is compiled from established chemical databases.

Chemical Identification

- IUPAC Name: **3-ethoxybenzonitrile**[\[1\]](#)
- CAS Number: 25117-75-3[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₉NO[\[1\]](#)[\[2\]](#)
- Molecular Weight: 147.17 g/mol [\[1\]](#)
- Synonyms: Benzonitrile, m-ethoxy-; m-Ethoxybenzonitrile[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physical Properties

The melting and boiling points are critical parameters for the handling, purification, and application of **3-Ethoxybenzonitrile** in research and development.

Data Summary

The following table summarizes the available quantitative data for the melting and boiling points of **3-Ethoxybenzonitrile**.

Physical Property	Value (Kelvin)	Value (Celsius)	Data Source/Method
Melting Point	317.35 K	44.2 °C	Joback Calculated Property[3]
Boiling Point	515.7 K	242.55 °C	NIST[3][4]

Experimental Protocols

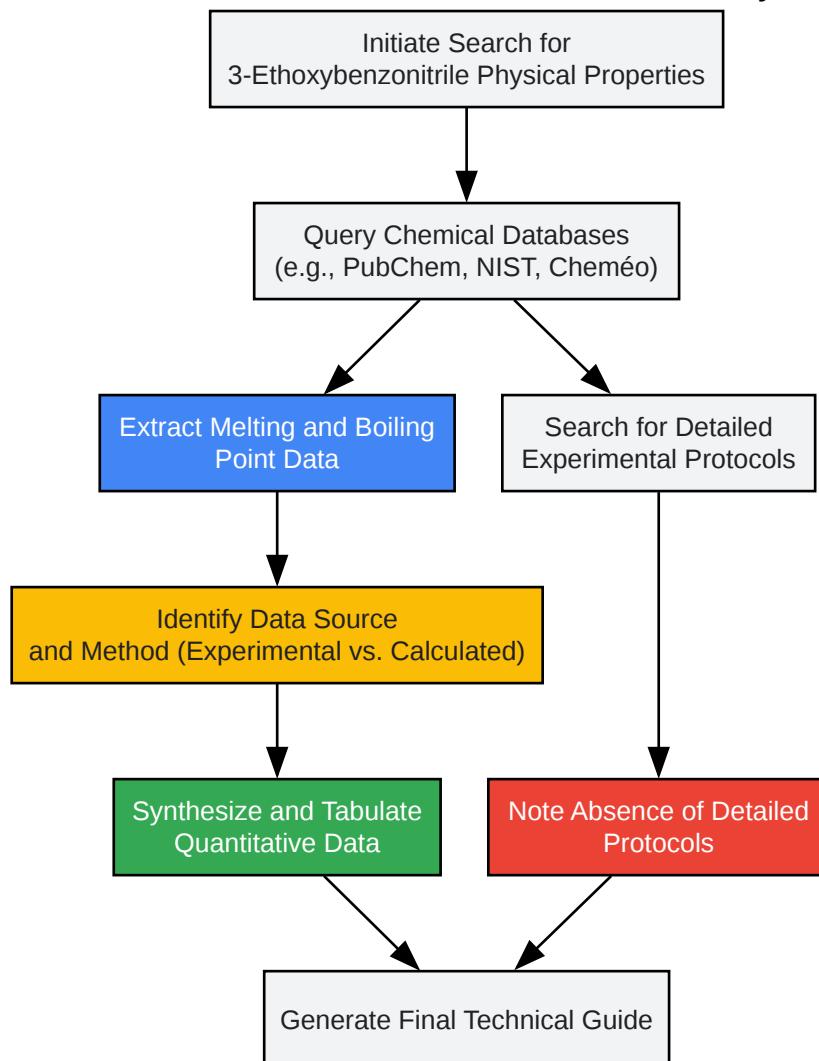
Detailed, step-by-step experimental protocols for the determination of these specific physical properties are not available in the public resources surveyed.

- Boiling Point: The value for the boiling point is referenced from data compiled by the National Institute of Standards and Technology (NIST), which cites the "Aldrich Chemical Company Inc., 1990" catalog as the origin of the data.[4] This suggests the value is based on experimental measurement, though the precise methodology is not detailed.
- Melting Point: The provided melting point is a calculated value based on the Joback method, a group contribution method used for estimating thermophysical properties of organic compounds.[3] It is an estimation and may differ from an experimentally determined value.

Data Retrieval Workflow

The following diagram illustrates the logical workflow used to identify and present the physical property data for **3-Ethoxybenzonitrile**.

Data Retrieval and Presentation Workflow for 3-Ethoxybenzonitrile

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Caption: Workflow for identifying and presenting physical property data.

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References

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